molecular formula C14H8BrNOS3 B2610421 (Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 418803-25-5

(Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2610421
CAS No.: 418803-25-5
M. Wt: 382.31
InChI Key: OAHQWRBAGGWDKT-WQLSENKSSA-N
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Description

(Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains a thiazolidinone core, which is known for its biological activity, and is substituted with a bromophenyl and a thiophenylmethylene group, adding to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thioethers or thiols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential biological activity. It is being investigated for its antimicrobial, antifungal, and anticancer properties. The presence of the thiazolidinone core is particularly significant, as this moiety is known to exhibit a wide range of biological activities.

Medicine

In medicinal chemistry, this compound is being studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The thiazolidinone core can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The bromophenyl and thiophenylmethylene groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2-thioxothiazolidin-4-one derivatives.

    Bromophenyl Derivatives: Compounds containing a bromophenyl group, such as 3-bromobenzaldehyde derivatives.

    Thiophenylmethylene Compounds: Compounds with a thiophenylmethylene group, such as thiophene derivatives.

Uniqueness

(Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of its structural features. The presence of both the bromophenyl and thiophenylmethylene groups, along with the thiazolidinone core, provides a distinct chemical profile that can lead to unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-3-(3-bromophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNOS3/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHQWRBAGGWDKT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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